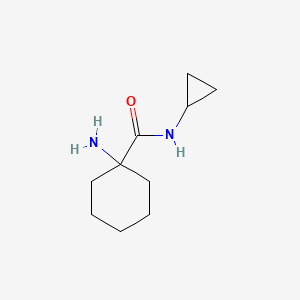

1-amino-N-cyclopropylcyclohexane-1-carboxamide

CAS No.:

Cat. No.: VC15758890

Molecular Formula: C10H18N2O

Molecular Weight: 182.26 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C10H18N2O |

|---|---|

| Molecular Weight | 182.26 g/mol |

| IUPAC Name | 1-amino-N-cyclopropylcyclohexane-1-carboxamide |

| Standard InChI | InChI=1S/C10H18N2O/c11-10(6-2-1-3-7-10)9(13)12-8-4-5-8/h8H,1-7,11H2,(H,12,13) |

| Standard InChI Key | IPUIZPVUGBQNKM-UHFFFAOYSA-N |

| Canonical SMILES | C1CCC(CC1)(C(=O)NC2CC2)N |

Introduction

Structural and Molecular Characterization

IUPAC Nomenclature and Molecular Formula

The systematic IUPAC name for this compound is 1-amino-N-cyclopropylcyclohexane-1-carboxamide, reflecting its cyclohexane backbone substituted with an amino group at position 1 and a cyclopropyl-carboxamide moiety. Its molecular formula is C₁₀H₁₈N₂O, with a molecular weight of 182.26 g/mol. The structure is distinguished by the spatial arrangement of the cyclopropyl ring, which introduces steric constraints that influence its reactivity and biological interactions.

Stereochemical Considerations

While the compound’s planar structure is well-defined, stereoisomerism arises from the cyclohexane ring’s chair conformations and the cyclopropyl group’s orientation. For instance, the rac-(1R,3S) diastereomer has been synthesized and studied for its distinct physicochemical properties compared to other stereoisomers. Such stereochemical variations significantly impact solubility, melting points, and binding affinities in biological systems.

Table 1: Key Molecular Properties

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₁₀H₁₈N₂O | |

| Molecular Weight | 182.26 g/mol | |

| IUPAC Name | 1-amino-N-cyclopropylcyclohexane-1-carboxamide | |

| InChI Key | LJIDJMVSECDENB-UHFFFAOYSA-N | |

| SMILES | C1CCC(CC1)(C(=O)NC2CC2)N |

Synthesis and Industrial Production

Synthetic Routes

The synthesis of 1-amino-N-cyclopropylcyclohexane-1-carboxamide typically involves a multi-step process:

-

Cyclohexanone Condensation: Cyclohexanone is reacted with cyclopropylamine under acidic conditions to form a Schiff base intermediate.

-

Reductive Amination: The intermediate undergoes catalytic hydrogenation using palladium on carbon (Pd/C) to introduce the amino group.

-

Carboxamide Formation: The resulting amine is acylated with a cyclopropanecarbonyl chloride derivative in the presence of a base such as triethylamine.

Industrial-scale production employs continuous flow reactors to optimize yield and reduce reaction times. For example, a patent by US8877975B2 describes batch reactors operating at 50–100°C and 1–5 bar pressure for analogous cycloalkylamine derivatives .

Reaction Optimization

Key parameters influencing synthesis efficiency include:

-

Solvent Selection: Ethanol and methanol are preferred for their ability to dissolve both polar and nonpolar reactants.

-

Catalyst Loading: Pd/C at 5–10 wt% achieves >90% conversion rates in hydrogenation steps.

-

Temperature Control: Maintaining temperatures below 80°C prevents decomposition of the cyclopropyl group.

Chemical Reactivity and Functionalization

Oxidation and Reduction Pathways

The amino group undergoes oxidation with potassium permanganate (KMnO₄) to yield nitroso derivatives, while the carboxamide can be reduced to a primary amine using lithium aluminum hydride (LiAlH₄). These reactions enable the synthesis of analogs for structure-activity relationship (SAR) studies.

Substitution Reactions

| Reaction Type | Reagents/Conditions | Major Product |

|---|---|---|

| Oxidation | KMnO₄, H₂O, 25°C | Nitrosocyclohexane-carboxamide |

| Reduction | LiAlH₄, THF, reflux | 1-Aminocyclohexane-methylamine |

| Alkylation | CH₃I, DMF, K₂CO₃, 60°C | N-Methyl-carboxamide derivative |

Applications in Scientific Research

Pharmaceutical Development

The compound’s rigid structure makes it a promising scaffold for central nervous system (CNS) therapeutics. Patent US8877975B2 highlights its potential as a monoamine reuptake inhibitor, analogous to antidepressants like duloxetine . In vitro studies suggest moderate affinity for serotonin transporters (SERT) and norepinephrine transporters (NET) .

Materials Science

The cyclopropyl group’s strain energy (~27 kcal/mol) enhances thermal stability in polymer matrices. Derivatives of this compound have been tested as crosslinking agents in epoxy resins, showing improved mechanical properties at high temperatures.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume